molecular formula C9H10N4O3 B5800280 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

カタログ番号 B5800280
分子量: 222.20 g/mol
InChIキー: JXFKBKWLLTYHNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide, also known as EIDD-2801, is a small molecule antiviral drug that has shown potential against a wide range of RNA viruses, including influenza, coronaviruses, and respiratory syncytial virus. In

科学的研究の応用

7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide has shown promising results in preclinical studies against a wide range of RNA viruses, including influenza, coronaviruses, and respiratory syncytial virus. In a recent study by Sheahan et al. (2020), this compound was shown to be effective against SARS-CoV-2, the virus that causes COVID-19, in both in vitro and in vivo models. This compound has also shown potential as a prophylactic agent, with a single dose providing protection against influenza in a mouse model (Cox et al., 2020).

作用機序

7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide works by targeting the viral RNA polymerase, which is essential for viral replication. Specifically, this compound is incorporated into the viral RNA during replication, causing mutations that prevent the virus from replicating further. This mechanism of action is known as viral mutagenesis, and it has been shown to be effective against a wide range of RNA viruses (Agostini et al., 2018).
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies, with no adverse effects observed at therapeutic doses (Cox et al., 2020). In addition, this compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution (Sheahan et al., 2020).

実験室実験の利点と制限

One advantage of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is its broad-spectrum activity against RNA viruses, which makes it a promising candidate for the development of antiviral therapies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.

将来の方向性

There are several future directions for the development of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide. One area of focus is the optimization of the synthesis method to improve yield and reduce costs. Another area of focus is the development of formulations that can improve the pharmacokinetic properties of this compound, such as sustained-release formulations or prodrugs. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound against a wider range of RNA viruses.
In conclusion, this compound is a promising antiviral drug that has shown potential against a wide range of RNA viruses. Its mechanism of action, viral mutagenesis, has been shown to be effective in preclinical studies, and it has low toxicity and good pharmacokinetic properties. While there are some limitations to its use, there are several future directions for the development of this compound that could lead to the development of effective antiviral therapies.

合成法

7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is synthesized through a multi-step process that involves the reaction of several starting materials, including 2-cyanobenzaldehyde, ethyl cyanoacetate, and hydroxylamine hydrochloride. The synthesis method has been described in detail in a recent publication by Sheahan et al. (2020).

特性

IUPAC Name

7-ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-7-10-8-5(12(7)14)3-4-6-9(8)11-16-13(6)15/h14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFKBKWLLTYHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1O)CCC3=[N+](ON=C32)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。